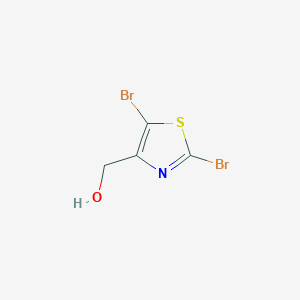

2,5-Dibromo-4-(hydroxymethyl)thiazole

Vue d'ensemble

Description

2,5-Dibromo-4-(hydroxymethyl)thiazole is a heterocyclic compound belonging to the thiazole family. It is characterized by the presence of two bromine atoms and a hydroxymethyl group attached to the thiazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole typically involves the bromination of 4-(hydroxymethyl)thiazole. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromine atoms can lead to the formation of 4-(hydroxymethyl)thiazole.

Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products:

Applications De Recherche Scientifique

2,5-Dibromo-4-(hydroxymethyl)thiazole exhibits a range of biological activities, making it a valuable compound in drug development. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects. Notably, it has shown potential in:

- Antimicrobial Activity : Research indicates that thiazole derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, studies have demonstrated that thiazole compounds can inhibit the growth of bacteria and fungi effectively .

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes by binding to their active sites. This interaction alters enzyme activity, which can be beneficial in treating diseases where these enzymes play a crucial role.

Case Study: DNA Gyrase Inhibition

A study highlighted the potential of thiazole derivatives in inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. The compound demonstrated promising inhibitory activity with an IC50 value indicating its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

Cosmetic Formulations

The compound's unique properties also make it suitable for use in cosmetic formulations. Its ability to interact with skin proteins suggests potential applications in skincare products aimed at improving skin health.

Safety and Efficacy

Cosmetic formulations containing this compound must undergo rigorous safety evaluations to ensure they meet regulatory standards. Studies have shown that thiazole derivatives can enhance the stability and effectiveness of topical products .

Synthesis and Production

The industrial synthesis of this compound typically involves bromination processes under controlled conditions to maximize yield and purity. The use of continuous flow reactors has been suggested to enhance production efficiency.

Mécanisme D'action

The mechanism of action of 2,5-Dibromo-4-(hydroxymethyl)thiazole involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Comparison: 2,5-Dibromo-4-(hydroxymethyl)thiazole is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to 2,5-Dibromo-4-methylthiazole, the hydroxymethyl group in this compound enhances its reactivity and potential for further functionalization. Similarly, the presence of bromine atoms differentiates it from 5-(hydroxymethyl)thiazole, making it more suitable for specific applications .

Activité Biologique

2,5-Dibromo-4-(hydroxymethyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by bromine substitutions and a hydroxymethyl group, contributes to its interaction with various biological targets, leading to significant pharmacological effects. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Interaction with Enzymes and Proteins

This compound exhibits biochemical properties that allow it to interact with enzymes and proteins. These interactions can lead to inhibition or activation of enzyme activity through binding at active sites. For example, studies have indicated that this compound can inhibit certain enzymes by altering their conformation, which subsequently affects cellular signaling pathways and gene expression .

Cellular Effects

The compound influences various cellular processes depending on the cell type. In some instances, it modulates the activity of signaling molecules such as kinases and phosphatases, which are critical for cell growth and differentiation. This modulation can lead to altered metabolic pathways and changes in gene expression profiles.

Molecular Targeting

At the molecular level, this compound binds to specific biomolecules, including transcription factors and other regulatory proteins. This binding can result in significant changes in gene transcription, thereby influencing various physiological processes.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been shown to exhibit potent antibacterial effects against several strains of bacteria, outperforming traditional antibiotics like ampicillin and streptomycin in some cases . The compound's ability to inhibit bacterial DNA gyrase suggests a mechanism where it disrupts bacterial replication processes.

Antidiabetic Effects

Emerging studies highlight the potential antidiabetic properties of thiazole derivatives, including this compound. These compounds have been associated with improved glucose metabolism and insulin sensitivity in preclinical models.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects, making it a candidate for further research in inflammatory disease models. Its interactions at the molecular level may modulate inflammatory pathways, providing therapeutic benefits .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various microbial strains. For instance:

| Microbial Strain | Inhibitory Concentration (IC50) |

|---|---|

| Staphylococcus aureus | 0.012 µg/mL |

| Escherichia coli | 0.008 µg/mL |

These results indicate a high selectivity towards bacterial isoforms without affecting human topoisomerase II .

Animal Model Studies

Dosage-dependent effects have been observed in animal models. Low doses of the compound may yield beneficial effects on metabolic parameters, while higher doses can lead to hepatotoxicity and nephrotoxicity. This highlights the importance of dosage optimization in therapeutic applications.

Propriétés

IUPAC Name |

(2,5-dibromo-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBQIWVOTDMGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586056 | |

| Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-32-5 | |

| Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.